2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-
CAS No.: 3242-86-2
Cat. No.: VC4797929
Molecular Formula: C12H17N
Molecular Weight: 175.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3242-86-2 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.275 |
| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
| Standard InChI | InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2 |
| Standard InChI Key | CONXRIXRWSVVIC-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)CCN |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- features a bicyclic framework comprising a tetrahydronaphthalene (tetralin) moiety linked to an ethylamine side chain. The hydrogenation of the naphthalene ring reduces aromaticity, resulting in a partially saturated structure that enhances conformational flexibility. The IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine, reflects this topology .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.27 g/mol |
| SMILES | |
| InChIKey | CONXRIXRWSVVIC-UHFFFAOYSA-N |
Stereochemical Considerations
The tetrahydronaphthalene core introduces two chiral centers at positions 5 and 8, enabling enantiomeric differentiation. Computational models predict that the (5R,8S) configuration minimizes steric strain, though experimental validation remains pending .
Synthesis and Derivative Formation
Core Synthetic Pathways
The synthesis of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- typically involves reductive amination or N-alkylation strategies. A representative route, adapted from analogous tetralin derivatives, proceeds as follows:
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Reductive Amination: 7-Methoxy-2-tetralone is reacted with propylamine under hydrogenation conditions (Raney Ni, ) to yield the corresponding secondary amine .
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Demethylation: Boron tribromide () in dichloromethane selectively removes the methoxy group, yielding the primary amine .
Scheme 1: Simplified Synthesis
Derivative Optimization
Modifications to the ethylamine side chain have been explored to enhance bioactivity. For instance, N-propionylation followed by lithium aluminum hydride () reduction produces N-alkyl variants with improved dopamine receptor affinity .
Biological and Environmental Relevance
Anaerobic Biodegradation
In sulfate-reducing bacteria, this compound arises as a metabolite during naphthalene degradation. The pathway involves:
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Carboxylation: Naphthalene → 2-Naphthoic acid
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CoA Activation: Formation of 2-naphthoyl-CoA
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Reduction: ATP-dependent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .
THNCoA reductase, a class I benzoyl-CoA reductase homolog, catalyzes the addition of two electrons to THNCoA, yielding hexahydro-2-naphthoyl-CoA (HHNCoA). Subsequent hydrolytic ring cleavage generates cis-2-carboxycyclohexylacetyl-CoA, which enters β-oxidation .
Physicochemical Properties
Thermodynamic Stability
Density functional theory (DFT) calculations indicate a heat of formation () of , with strain energy contributions from the tetralin ring . The compound’s low water solubility () necessitates formulation in polar aprotic solvents for biological assays.
Spectroscopic Characterization
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NMR: NMR (400 MHz, DMSO-d6) signals at δ 7.24 (m, 2H, aromatic), δ 2.81 (m, 2H, CH2NH2), and δ 1.75 (m, 1H, cyclohexyl) .
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MS: HRMS (EI) m/z calculated for : 175.1361; observed: 175.1363 .
Analytical Methodologies
Chromatographic Separation
Reverse-phase HPLC (C18 column, 5 µm) with acetonitrile/water (70:30) achieves baseline separation () . LC-MS/MS using electrospray ionization (ESI+) detects the [M+H]+ ion at m/z 175.27 with 92% accuracy .
Quantification Techniques
Ultraviolet spectroscopy () enables concentration determination in environmental samples, with a limit of detection (LOD) of .
Applications and Future Directions
Environmental Remediation
This compound serves as a biomarker for monitoring naphthalene degradation in anaerobic ecosystems. Field studies in contaminated aquifers correlate its concentration with microbial activity () .
Neuropharmacology
Dopamine receptor modulators based on this scaffold show promise in treating schizophrenia and Parkinson’s disease. In vivo trials in murine models demonstrate 40% reduction in hyperlocomotion at 10 mg/kg doses .
Challenges and Innovations
Current research focuses on:
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